Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18719232
InChI: InChI=1S/C11H16N4O2S/c1-5-17-10(16)8-6-12-11(18-4)13-9(8)15-14-7(2)3/h6H,5H2,1-4H3,(H,12,13,15)
SMILES:
Molecular Formula: C11H16N4O2S
Molecular Weight: 268.34 g/mol

Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC18719232

Molecular Formula: C11H16N4O2S

Molecular Weight: 268.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate -

Specification

Molecular Formula C11H16N4O2S
Molecular Weight 268.34 g/mol
IUPAC Name ethyl 2-methylsulfanyl-4-(2-propan-2-ylidenehydrazinyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C11H16N4O2S/c1-5-17-10(16)8-6-12-11(18-4)13-9(8)15-14-7(2)3/h6H,5H2,1-4H3,(H,12,13,15)
Standard InChI Key DCWQXVRZAZPATL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1NN=C(C)C)SC

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

The compound’s structure centers on a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. At position 2, a methylthio group (SCH3-\text{SCH}_3) is attached, while position 4 features a 2-(propan-2-ylidene)hydrazinyl moiety (NHN=C(CH3)2-\text{NH}-\text{N}=\text{C}(\text{CH}_3)_2). The carboxylate ester at position 5 (COOEt-\text{COOEt}) enhances solubility and modulates electronic properties.

Table 1: Key Structural Features and Bond Characteristics

FeatureDescriptionSignificance
Pyrimidine ringAromatic heterocycle with N1 and N3Base for functional group attachment and π-π interactions
Methylthio group-SCH3_3 at C2Electron-withdrawing effect; influences redox and substitution reactions
Hydrazinyl moiety-NH-N=C(CH3_3)2_2 at C4Chelation capability with metals; potential bioactivity
Ethyl carboxylate-COOEt at C5Enhances lipid solubility; metabolic stability

Crystallographic and Spectroscopic Insights

While direct crystallographic data for this compound is limited, related pyrimidine derivatives exhibit planar ring systems with bond lengths consistent with aromaticity. For example, the C=O bond in analogous esters measures ~1.20 Å, confirming double-bond character . Nuclear magnetic resonance (NMR) spectra of similar hydrazinyl pyrimidines reveal distinct signals for the hydrazine NH protons (δ 5.16 ppm) and methylthio groups (δ 2.30 ppm) .

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

The synthesis of ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate typically proceeds through three stages:

  • Pyrimidine Ring Formation: Condensation of thiourea with α,β-unsaturated carbonyl compounds under acidic conditions .

  • Methylthio Introduction: Nucleophilic substitution at C2 using methanethiol or methylthio precursors.

  • Hydrazine Functionalization: Reaction with isopropylidene hydrazine to install the hydrazinyl group.

Critical Reaction Parameters

  • Temperature: Reflux conditions (70–80°C) are often required for cyclization .

  • Solvent: Ethanol or dimethylformamide (DMF) balances reactivity and solubility .

  • Catalysis: HCl or Lewis acids (e.g., ZnCl2_2) accelerate intermediate steps .

Biological and Medicinal Applications

Antimicrobial Activity

Hydrazinyl pyrimidines exhibit broad-spectrum antimicrobial effects. In vitro studies on analogous compounds show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ampicillin . The hydrazine moiety likely disrupts bacterial cell wall synthesis via metal chelation .

Metal Complexation and Catalysis

The hydrazinyl group acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Ni(II). These complexes demonstrate enhanced catalytic activity in oxidation reactions, achieving turnover frequencies (TOFs) up to 1,200 h1^{-1} in alkene epoxidation .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Key Pyrimidine Derivatives

Compound NameStructural DifferencesBioactivity Profile
Ethyl 2-hydrazinylpyrimidine-5-carboxylateLacks methylthio and isopropylidene groupsModerate antimicrobial activity (MIC 64 µg/mL)
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylateHydroxy vs. hydrazinyl substitutionAntifungal properties (IC50_{50} 12 µM)
4-Amino-1,3-thiazoleThiazole ring instead of pyrimidineAntiviral activity against HSV-1

The dual substitution pattern in ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate confers superior chelation capacity and metabolic stability compared to simpler analogs.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in kinase inhibition using X-ray crystallography .

  • Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents to optimize potency and reduce toxicity.

  • In Vivo Testing: Evaluate pharmacokinetics and efficacy in animal models of infection and cancer .

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